molecular formula C5H10ClNO2 B1418073 Pyrrolidine-3-carboxylic acid hydrochloride CAS No. 953079-94-2

Pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1418073
CAS RN: 953079-94-2
M. Wt: 151.59 g/mol
InChI Key: OYCLYMMIZJWYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine-3-carboxylic acid hydrochloride, also known as β-Proline hydrochloride, is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is used as a key intermediate to prepare two different pyrrolidines . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of Pyrrolidine-3-carboxylic acid derivatives has been achieved through asymmetric Michael addition reactions of carboxylate-substituted enones . The synthetic strategy started with the preparation of the NHTf-substituted pyrrolidines in four high yielding steps from the corresponding aldehydes .


Molecular Structure Analysis

The empirical formula of Pyrrolidine-3-carboxylic acid hydrochloride is C5H10ClNO2 and its molecular weight is 151.59 . The structure of the molecule is characterized by a five-membered pyrrolidine ring .


Chemical Reactions Analysis

Pyrrolidine-3-carboxylic acid hydrochloride is used in various chemical reactions. For instance, it is used in the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Physical And Chemical Properties Analysis

Pyrrolidine-3-carboxylic acid hydrochloride is a solid substance with a melting point of 33-38°C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Pyrrolidine-3-carboxylic acid hydrochloride: Applications in Scientific Research

Safety And Hazards

When handling Pyrrolidine-3-carboxylic acid hydrochloride, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . It is also advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

Pyrrolidine-3-carboxylic acid hydrochloride and its derivatives have shown promise in the development of new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLYMMIZJWYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661338
Record name Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-3-carboxylic acid hydrochloride

CAS RN

953079-94-2
Record name Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolidine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 2
Pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 3
Pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
Pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 5
Pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 6
Pyrrolidine-3-carboxylic acid hydrochloride

Q & A

Q1: The research highlights the distinct actions of selective endothelin A (ETA) versus combined ETA/B receptor antagonists in early diabetic kidney disease. Can you elaborate on how the pyrrolidine-3-carboxylic acid hydrochloride derivative, A-182086, interacts with these receptors to elicit its effects?

A1: A-182086, a pyrrolidine-3-carboxylic acid hydrochloride derivative, functions as a combined endothelin A/B receptor antagonist. This means it binds to both ETA and ETB receptors, blocking the action of endothelin-1 (ET-1). ET-1, when bound to its receptors, can promote vasoconstriction, inflammation, and fibrosis in the kidneys. By inhibiting ET-1's action at both receptor subtypes, A-182086 helps mitigate these detrimental effects, offering a potential therapeutic strategy for diabetic nephropathy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.